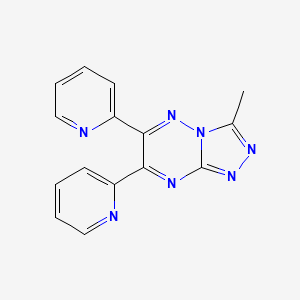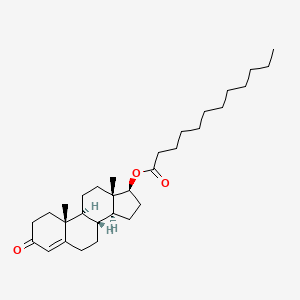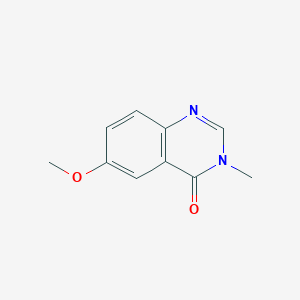
4(3H)-Quinazolinone, 6-methoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-methoxy-3-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 6th position and a methyl group at the 3rd position in the quinazolinone ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 6-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which may possess different biological activities and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone, 6-methoxy-: Lacks the methyl group at the 3rd position.
4(3H)-Quinazolinone, 3-methyl-: Lacks the methoxy group at the 6th position.
4(3H)-Quinazolinone: Lacks both the methoxy and methyl groups.
Uniqueness
The presence of both the methoxy group at the 6th position and the methyl group at the 3rd position in 4(3H)-Quinazolinone, 6-methoxy-3-methyl- imparts unique chemical properties and biological activities that distinguish it from other quinazolinone derivatives. These structural features may enhance its interaction with specific molecular targets, leading to its observed biological effects.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
6-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-9-4-3-7(14-2)5-8(9)10(12)13/h3-6H,1-2H3 |
Clé InChI |
VPOXYLSXYTTZRL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=O)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



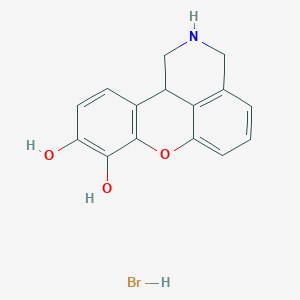
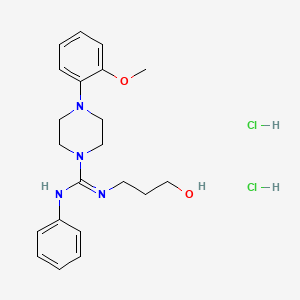
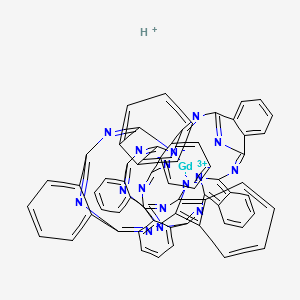
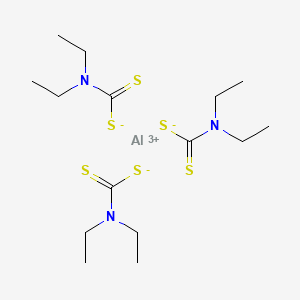
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
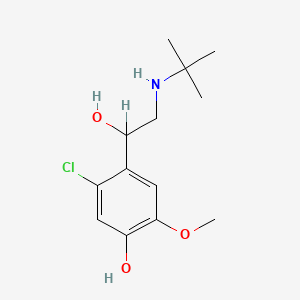
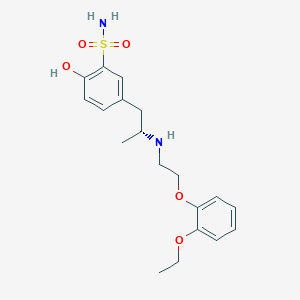

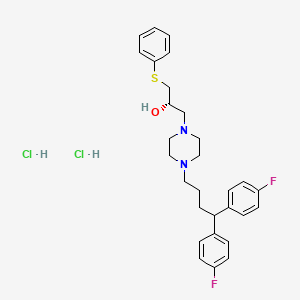
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
